molecular formula C4H10ClN B2487153 2-Methylazetidine hydrochloride CAS No. 1152113-37-5

2-Methylazetidine hydrochloride

Cat. No.: B2487153
CAS No.: 1152113-37-5
M. Wt: 107.58
InChI Key: WYQBCZUEZOFZFT-WCCKRBBISA-N
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Description

2-Methylazetidine hydrochloride is a chemical compound with the molecular formula C4H10ClN. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Two scalable synthetic routes for preparing (S)-2-methylazetidine have been reported. One route involves the in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring. The second route involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid. Both methods yield the desired product in good overall yields (61% and 49%) and high enantiomeric excess (>99% ee) .

Industrial Production Methods: The industrial production of 2-methylazetidine hydrochloride typically involves the mesylation of 1,3-butanediol to yield a bis-mesylated product, which is then treated with benzylamine to afford the desired azetidine .

Chemical Reactions Analysis

Types of Reactions: 2-Methylazetidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically yields amines .

Scientific Research Applications

2-Methylazetidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, which can modulate biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Methylazetidine hydrochloride is unique due to its specific substitution pattern and reactivity. Unlike other azetidines, it offers distinct synthetic and biological properties that make it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-4-2-3-5-4;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQBCZUEZOFZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152113-37-5
Record name 2-methylazetidine hydrochloride
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